![molecular formula C21H32O3 B12812079 ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B12812079.png)
ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione” is a complex organic molecule. It belongs to the class of steroids, which are characterized by their cyclopenta[a]phenanthrene ring structure. This compound is notable for its hydroxyl and ketone functional groups, which contribute to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. One common approach is the hydroxylation of a suitable steroid intermediate, followed by selective oxidation to introduce the ketone functionality. The reaction conditions often require the use of strong oxidizing agents, such as chromium trioxide or potassium permanganate, under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form additional ketone or carboxylic acid functionalities.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex steroid derivatives.
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and as a precursor for the synthesis of other biologically active compounds.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate the expression of target genes, leading to various physiological responses. The hydroxyl and ketone groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: Another steroid with a similar cyclopenta[a]phenanthrene ring structure but differing in functional groups.
Estradiol: A steroid hormone with hydroxyl groups at different positions, leading to distinct biological activities.
Cortisol: A glucocorticoid with additional hydroxyl and ketone functionalities, known for its anti-inflammatory effects.
Uniqueness
The unique combination of hydroxyl and ketone groups in “ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione” contributes to its distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering unique properties not found in other similar steroids.
Propriétés
Formule moléculaire |
C21H32O3 |
|---|---|
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
ethane;(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3.C2H6/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18;1-2/h11-13,22H,3-10H2,1-2H3;1-2H3/t11-,12-,13-,18+,19-;/m0./s1 |
Clé InChI |
FCQGWWDBRAODGV-ZSRFEAIRSA-N |
SMILES isomérique |
CC.C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O |
SMILES canonique |
CC.CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




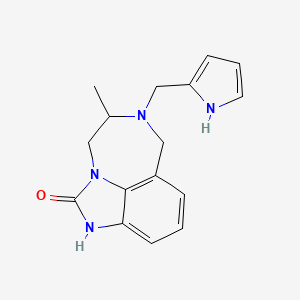
![1,12-Dimethyl-21-oxahexacyclo[10.6.5.02,11.03,8.013,18.019,23]tricosa-2(11),3,5,7,9,13,15,17-octaene-20,22-dione](/img/structure/B12812030.png)
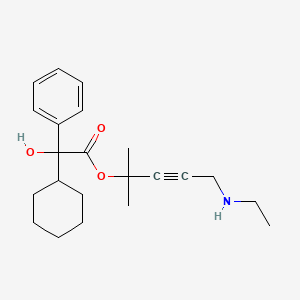
![2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12812042.png)


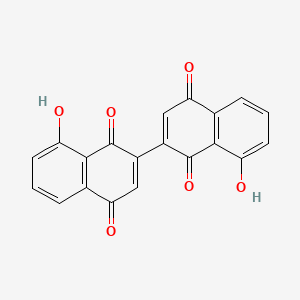

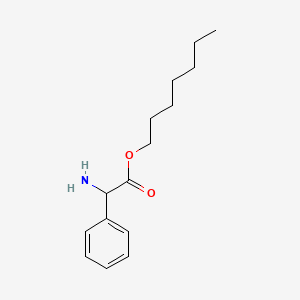
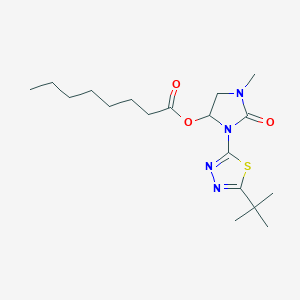
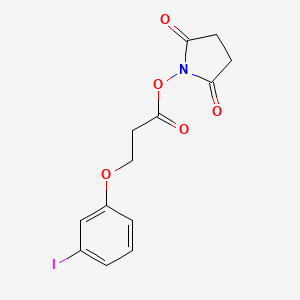
![4-{2-[(3,4-Dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-N-(2-methoxyphenyl)-2,4-dioxobutanamide](/img/structure/B12812110.png)
